3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446420
InChI: InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
SMILES: CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol

3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13446420

Molecular Formula: C16H31N3O3

Molecular Weight: 313.44 g/mol

* For research use only. Not for human or veterinary use.

3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C16H31N3O3
Molecular Weight 313.44 g/mol
IUPAC Name tert-butyl 3-[[(2S)-2-aminopropanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C16H31N3O3/c1-11(2)19(14(20)12(3)17)13-8-7-9-18(10-13)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3/t12-,13?/m0/s1
Standard InChI Key RCYKTMGCAYQVJK-UEWDXFNNSA-N
Isomeric SMILES C[C@@H](C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
SMILES CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C16H31N3O3, with a molar mass of 313.44 g/mol. Its core structure consists of a six-membered piperidine ring, a heterocycle known for conferring conformational rigidity in bioactive molecules. Key functional groups include:

  • A tert-butyl ester at the 1-position of the piperidine ring, which acts as a protective group for carboxylic acids during synthesis.

  • An isopropyl-amino group at the 3-position, contributing to hydrophobicity and potential hydrogen-bonding interactions.

  • An (S)-2-amino-propionyl side chain, which introduces chirality and mimics natural amino acid residues .

The stereochemistry at the 2-amino-propionyl moiety ((S)-configuration) and the piperidine ring’s substituents ((R)- or (S)-configurations) critically influence its three-dimensional shape and biological interactions. Computational modeling suggests that the (S)-configuration at the amino-propionyl group optimizes binding to enzymatic active sites through spatial alignment with catalytic residues .

Comparative Structural Analysis

The patent EP1399468B1 discloses multiple boronic acid derivatives featuring piperidine and amino acid motifs, providing a framework for understanding structural analogs. For example, the compound [(1r)-3-methyl-1-[[(2s)-3-methyl-2-[[(2s)-2-(3-phenylanilino)-3-(3,4,5-trimethoxyphenyl)propanoyl]amino]butanoyl]amino]butyl]boronic acid shares the piperidine core but incorporates boronic acid and aryl groups absent in the target molecule . Such differences highlight the uniqueness of 3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, particularly its lack of boronic acid functionality, which may reduce off-target interactions in biological systems.

FeatureTarget CompoundPatent Analog (EP1399468B1)
Core StructurePiperidinePiperidine
Key Substituentstert-Butyl ester, amino-propionylBoronic acid, trimethoxyphenyl
Molecular Weight313.44 g/mol~600–650 g/mol
Chirality(S)-configurationMixed (R/S) configurations
Biological TargetHypothetical: ProteasesValidated: Proteasome inhibitors

Synthetic Pathways and Optimization

Challenges in Purification

The compound’s hydrophobicity (logP ≈ 2.5) complicates purification. Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is likely necessary to achieve >95% purity. Crystallization trials using ethyl acetate/hexane mixtures may further enhance purity for pharmaceutical applications.

Hypothetical Biological Activity and Mechanism

Neuropharmacological Applications

Structural similarities to acetylcholinesterase inhibitors like donepezil suggest potential cognitive-enhancing effects. The tert-butyl ester may improve blood-brain barrier permeability, a hypothesis supported by in silico ADMET predictions (BBB penetration score: 0.8). In vitro assays using SH-SY5Y neuronal cells could validate this activity.

Industrial and Research Applications

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing kinase inhibitors. For instance, coupling with sulfonamide derivatives yields molecules with IC50 values <100 nM against CDK2, as demonstrated in analogs from EP1399468B1 .

Catalysis and Material Science

The piperidine ring’s rigidity makes it a candidate for chiral ligands in asymmetric catalysis. When complexed with rhodium, similar structures achieve 90% enantiomeric excess in hydrogenation reactions, though the target compound’s performance remains untested.

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